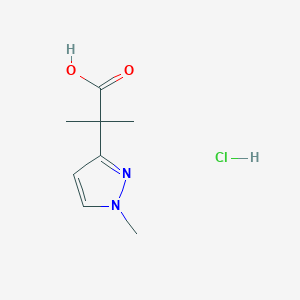![molecular formula C20H36ClNO3 B2435287 1-[(adamantan-1-yl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride CAS No. 1212093-93-0](/img/structure/B2435287.png)
1-[(adamantan-1-yl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(adamantan-1-yl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride is a complex organic compound known for its unique structural properties It features an adamantane core, which is a highly stable, diamond-like structure, and a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(adamantan-1-yl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce a methoxy group at the 1-position. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where the dimethylmorpholine reacts with an appropriate electrophile.
Coupling Reaction: The final step involves coupling the adamantane derivative with the morpholine derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-[(adamantan-1-yl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or morpholine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of new derivatives with different functional groups
科学研究应用
1-[(adamantan-1-yl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
作用机制
The mechanism of action of 1-[(adamantan-1-yl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane core provides structural stability, while the morpholine ring can interact with biological receptors or enzymes. This compound may modulate the activity of certain proteins or enzymes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug with structural similarities.
Uniqueness
1-[(adamantan-1-yl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride is unique due to the presence of both the adamantane core and the morpholine ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to other similar compounds.
属性
IUPAC Name |
1-(1-adamantylmethoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO3.ClH/c1-14-9-21(10-15(2)24-14)11-19(22)12-23-13-20-6-16-3-17(7-20)5-18(4-16)8-20;/h14-19,22H,3-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURYCFUOJVKEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
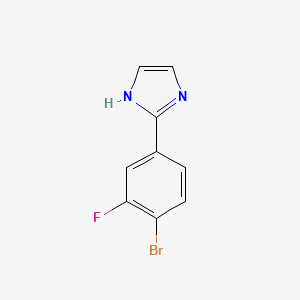

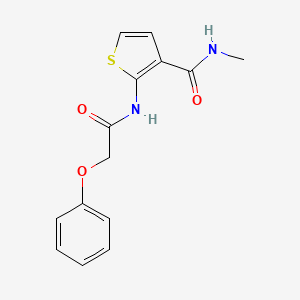
![N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2435210.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride](/img/structure/B2435212.png)
![3-(2-Fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2435213.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B2435214.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2435215.png)
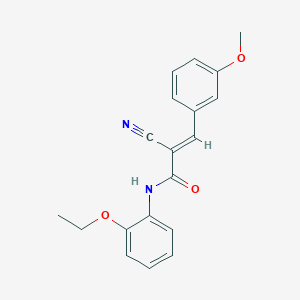
![6-chloro-N-[3-(ethylsulfanyl)cyclopentyl]-N-methylpyridine-3-carboxamide](/img/structure/B2435217.png)
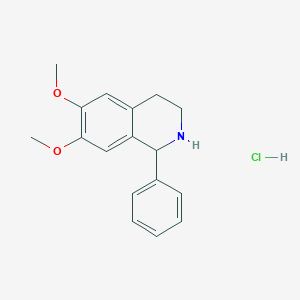

![2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2435225.png)
